molecular formula C15H18N2O3S2 B12149476 N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12149476
M. Wt: 338.4 g/mol
InChI Key: HDNFJRNFMRLJAU-UHFFFAOYSA-N
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Description

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals . This compound’s unique structure, which includes a thiazole ring fused with a tetrahydrothieno moiety, makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound . This intermediate is then subjected to further reactions, including cyclization and oxidation, to yield the final product. Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .

Chemical Reactions Analysis

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of sulfoxides or sulfones, while reduction can yield thioethers or thiols.

Scientific Research Applications

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

N-[(2E)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other thiazole derivatives .

Properties

Molecular Formula

C15H18N2O3S2

Molecular Weight

338.4 g/mol

IUPAC Name

N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-methylpropanamide

InChI

InChI=1S/C15H18N2O3S2/c1-10(2)14(18)16-15-17(11-6-4-3-5-7-11)12-8-22(19,20)9-13(12)21-15/h3-7,10,12-13H,8-9H2,1-2H3

InChI Key

HDNFJRNFMRLJAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3

Origin of Product

United States

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